molecular formula C21H21N3O3S B2813557 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1105235-57-1

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2813557
CAS No.: 1105235-57-1
M. Wt: 395.48
InChI Key: JJQVPEPXOKHBCX-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with a benzylthio group and an ethoxyphenylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzylthiol reacts with a halogenated pyrimidine derivative.

    Attachment of the Ethoxyphenylacetamide Moiety: This step involves the acylation of the pyrimidine derivative with 4-ethoxyphenylacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrimidine ring, which is a common pharmacophore in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the benzylthio and ethoxyphenylacetamide groups suggests it could interact with biological targets, possibly leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrimidine ring could mimic natural substrates or inhibitors, while the benzylthio and ethoxyphenylacetamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a methylthio group instead of a benzylthio group.

    2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The benzylthio group can enhance lipophilicity and membrane permeability, while the ethoxyphenylacetamide moiety can provide additional sites for hydrogen bonding and hydrophobic interactions.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactivity, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-27-18-10-8-16(9-11-18)22-19(25)12-17-13-20(26)24-21(23-17)28-14-15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQVPEPXOKHBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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